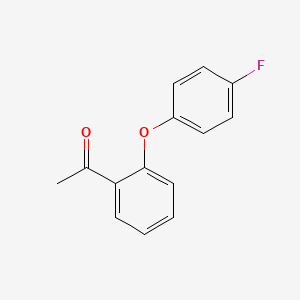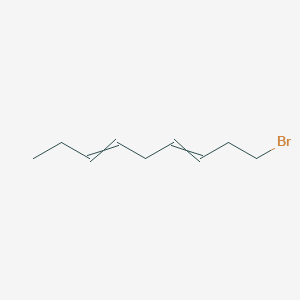
1-Bromonona-3,6-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromonona-3,6-diene is an organic compound with the molecular formula C9H15Br. It is a brominated derivative of nona-3,6-diene, characterized by the presence of a bromine atom attached to the first carbon of the diene system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromonona-3,6-diene can be synthesized through several methods. One common approach involves the bromination of nona-3,6-diene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the controlled addition of bromine to nona-3,6-diene, followed by purification steps such as distillation or recrystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromonona-3,6-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of nona-3,6-diene-1-ol.
Addition Reactions: The compound can participate in electrophilic addition reactions, where the double bonds react with electrophiles like hydrogen halides or halogens.
Oxidation Reactions: Oxidation of this compound can yield corresponding epoxides or diols, depending on the oxidizing agent used
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Electrophilic Addition: Hydrogen bromide (HBr) or bromine (Br2) in an inert solvent like dichloromethane.
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions.
Major Products Formed:
Substitution: Nona-3,6-diene-1-ol.
Addition: 1,2-Dibromonona-3,6-diene or 1,4-Dibromonona-3,6-diene.
Oxidation: Nona-3,6-diene-1,2-diol or nona-3,6-diene-1,4-diol.
Aplicaciones Científicas De Investigación
1-Bromonona-3,6-diene has several applications in scientific research:
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a precursor for bioactive compounds with therapeutic properties is ongoing.
Industry: It is utilized in the production of specialty polymers and materials with unique mechanical and chemical properties
Mecanismo De Acción
The mechanism by which 1-Bromonona-3,6-diene exerts its effects involves its ability to participate in various chemical reactions due to the presence of the bromine atom and conjugated diene system. The bromine atom can act as a leaving group in substitution reactions, while the conjugated diene system can undergo addition reactions with electrophiles. These properties make it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
1-Bromo-2-pentyne: Another brominated compound with similar reactivity but different structural features.
3,6-Nonadiene: The non-brominated parent compound of 1-Bromonona-3,6-diene.
1-Bromo-3,6-octadiene: A structurally similar compound with an additional double bond
Uniqueness: this compound is unique due to its specific placement of the bromine atom and the conjugated diene system, which imparts distinct reactivity and makes it a valuable intermediate in synthetic chemistry .
Propiedades
Número CAS |
90121-03-2 |
|---|---|
Fórmula molecular |
C9H15Br |
Peso molecular |
203.12 g/mol |
Nombre IUPAC |
1-bromonona-3,6-diene |
InChI |
InChI=1S/C9H15Br/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7H,2,5,8-9H2,1H3 |
Clave InChI |
SREJGOUZLGSTHN-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCC=CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


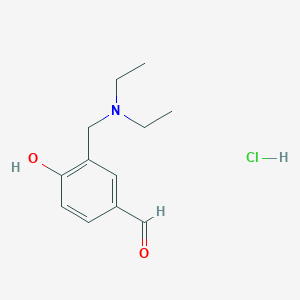
![4-Iodothieno[2,3-d]pyrimidine](/img/structure/B14124922.png)
![4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-(2-pyrrolidin-1-ylethyl)benzamide](/img/structure/B14124929.png)
![1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124935.png)
![5-(2-Methoxy-5-nitrophenyl)benzo[d][1,3]dioxole](/img/structure/B14124939.png)
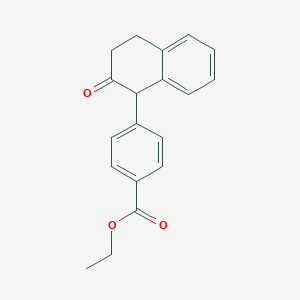
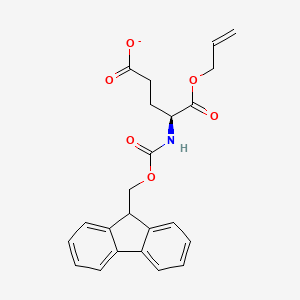
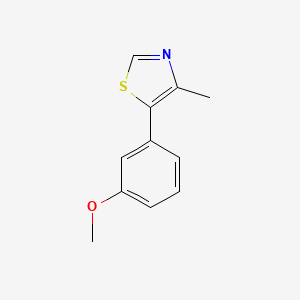
![[{2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B14124951.png)
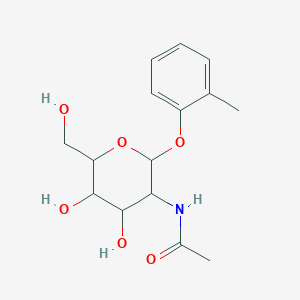
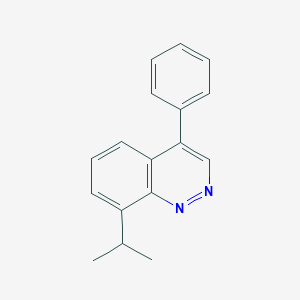
![N-(2-Aminophenyl)-2-benzo[b]thiophen-3-ylacetamide](/img/structure/B14124965.png)
![1-[(1-Bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine](/img/structure/B14124968.png)
